molecular formula C13H15NO B13879757 1-benzyl-1,5,6,7-tetrahydro-2H-azepin-2-one

1-benzyl-1,5,6,7-tetrahydro-2H-azepin-2-one

Cat. No.: B13879757
M. Wt: 201.26 g/mol
InChI Key: JGWKMNFFFCNAIO-UHFFFAOYSA-N
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Description

1-benzyl-3,4-dihydro-2H-azepin-7-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,4-dihydro-2H-azepin-7-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable diketone in the presence of a base can lead to the formation of the azepine ring . Another method involves the use of multicomponent heterocyclization reactions, where small or medium carbo-, oxa-, or azacyclanes are used as starting materials .

Industrial Production Methods

Industrial production of 1-benzyl-3,4-dihydro-2H-azepin-7-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,4-dihydro-2H-azepin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce dihydroazepines .

Scientific Research Applications

1-benzyl-3,4-dihydro-2H-azepin-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticonvulsant and antidepressant properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dihydro-2H-azepin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its potential effects on mood and behavior . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzyl-3,4-dihydro-2H-azepin-7-one include other azepines, such as:

  • 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
  • 1,3-dihydro-2H-benzo[d]azepin-2-ones
  • Benzodiazepines
  • Oxazepines
  • Thiazepines

Uniqueness

What sets 1-benzyl-3,4-dihydro-2H-azepin-7-one apart from these similar compounds is its specific structure and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-azepin-7-one

InChI

InChI=1S/C13H15NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2

InChI Key

JGWKMNFFFCNAIO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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